molecular formula C11H24N2O B8409331 N-n-hexyl-4-methylaminobutyramide

N-n-hexyl-4-methylaminobutyramide

Cat. No.: B8409331
M. Wt: 200.32 g/mol
InChI Key: LVFJZKDSANJLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-n-Hexyl-4-methylaminobutyramide is a synthetic amide derivative characterized by a butyramide backbone substituted with an n-hexyl group and a methylamino moiety at the 4-position. Such dual properties may influence solubility, bioavailability, and interactions with biological targets .

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

N-hexyl-4-(methylamino)butanamide

InChI

InChI=1S/C11H24N2O/c1-3-4-5-6-10-13-11(14)8-7-9-12-2/h12H,3-10H2,1-2H3,(H,13,14)

InChI Key

LVFJZKDSANJLED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCCNC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Key Functional Groups Molecular Formula Notable Features
N-n-Hexyl-4-methylaminobutyramide Amide, n-hexyl, methylamino C₁₁H₂₂N₂O Amphiphilic design; potential CNS activity
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5, ) Hydroxamic acid, benzhydryl, ureido C₂₆H₂₈N₄O₃ Antioxidant activity (DPPH assay)
4-N-Hexylbenzylamine () Benzylamine, n-hexyl C₁₃H₂₁N Limited toxicological data; industrial use
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ) Hydroxamic acid, chlorophenyl C₁₃H₁₅ClNO₂ Metal chelation; antioxidant potential

Key Observations :

  • Hydrophobic vs. Hydrophilic Balance: this compound’s hexyl chain contrasts with the aromatic benzhydryl (Compound 5) or chlorophenyl (Compound 8) groups in analogs. This may reduce π-π stacking interactions but enhance membrane permeability .
  • Bioactivity: Hydroxamic acids (e.g., Compounds 5, 8) exhibit antioxidant and metal-chelating properties due to their –NHOH groups, whereas this compound lacks this moiety, suggesting divergent biological roles .

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